molecular formula C16H14N6OS B10929166 N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B10929166
M. Wt: 338.4 g/mol
InChI Key: WGQNTWGOIHILRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, making it a valuable scaffold for the development of new pharmaceuticals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide stands out due to its unique combination of a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C16H14N6OS

Molecular Weight

338.4 g/mol

IUPAC Name

N,N,12-trimethyl-4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C16H14N6OS/c1-9-11-14-19-13(10-4-6-17-7-5-10)20-22(14)8-18-15(11)24-12(9)16(23)21(2)3/h4-8H,1-3H3

InChI Key

WGQNTWGOIHILRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=NC=C4)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.